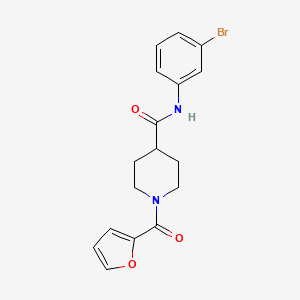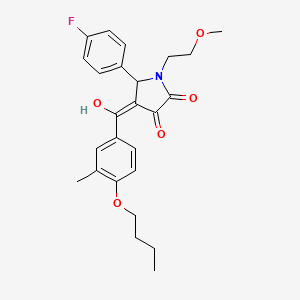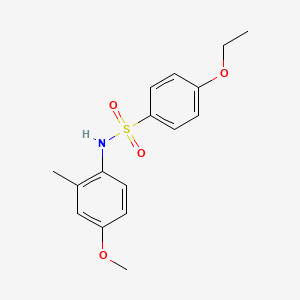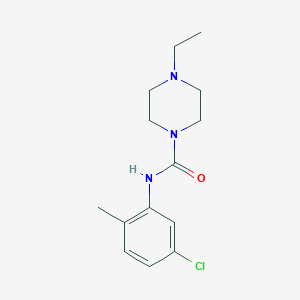![molecular formula C12H16ClNO3S B5382258 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been developed as a potent immunosuppressive agent. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide acts as a JAK inhibitor and blocks the activity of JAK enzymes, which are involved in the signaling of various cytokines, including interleukins and interferons. By inhibiting JAK activity, 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide can effectively suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide has been found to have potent immunosuppressive effects and can effectively reduce inflammation in animal models of various autoimmune diseases. This compound has also been shown to reduce the levels of various cytokines involved in the immune response, including interleukin-6 and interferon-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments, including its potent immunosuppressive effects and its ability to selectively target JAK enzymes. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide, including:
1. Further studies on the mechanism of action of 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide and its effects on various cytokines involved in the immune response.
2. Development of more potent and selective JAK inhibitors based on the structure of 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide.
3. Investigation of the potential therapeutic applications of 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide in other autoimmune diseases, including multiple sclerosis and lupus.
4. Studies on the long-term safety and efficacy of 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide in clinical trials.
5. Development of new delivery methods for 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide to improve its bioavailability and half-life.
In conclusion, 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide is a promising immunosuppressive agent that has shown potential for use in the treatment of various autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)tetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide has been extensively studied for its immunosuppressive properties and has shown promising results in preclinical and clinical studies. This compound has been found to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines involved in the immune response.
Propiedades
IUPAC Name |
4-chloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAMUNZRRKTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B5382248.png)

![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)

